tert-Butyl (((1S,2S)-2-hydroxycyclohexyl)methyl)carbamate
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Overview
Description
rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclohexyl]methyl}carbamate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a tert-butyl group, a hydroxycyclohexyl moiety, and a carbamate functional group.
Preparation Methods
The synthesis of rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclohexyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxycyclohexyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclohexyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, lithium aluminum hydride can reduce the carbamate group to an amine.
Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Scientific Research Applications
rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclohexyl]methyl}carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable carbamate linkages.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclohexyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can be exploited in the design of enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclohexyl]methyl}carbamate can be compared with similar compounds such as:
rac-tert-butyl N-{[(1R,2R)-2-methoxycyclopentyl]methyl}carbamate: This compound has a methoxy group instead of a hydroxy group, which may affect its reactivity and interaction with molecular targets.
rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclopentyl]methyl}carbamate: This compound has a cyclopentyl ring instead of a cyclohexyl ring, which may influence its steric properties and overall stability.
Properties
Molecular Formula |
C12H23NO3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl N-[[(1S,2S)-2-hydroxycyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-9-6-4-5-7-10(9)14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10-/m0/s1 |
InChI Key |
MAONMXZZIKVZBB-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCCC[C@@H]1O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCC1O |
Origin of Product |
United States |
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